molecular formula C18H26BNO3 B14767448 2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Cat. No.: B14767448
M. Wt: 315.2 g/mol
InChI Key: QENQXIPNSWTMCV-UHFFFAOYSA-N
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Description

2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a compound that has garnered significant interest in the fields of organic chemistry and material science. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and an isoindolinone core. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one typically involves a series of substitution reactions. One common method includes the reaction of an isoindolinone derivative with a boronic ester under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism by which 2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . Additionally, the isoindolinone core can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H26BNO3

Molecular Weight

315.2 g/mol

IUPAC Name

2-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one

InChI

InChI=1S/C18H26BNO3/c1-12(2)10-20-11-13-9-14(7-8-15(13)16(20)21)19-22-17(3,4)18(5,6)23-19/h7-9,12H,10-11H2,1-6H3

InChI Key

QENQXIPNSWTMCV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)CC(C)C

Origin of Product

United States

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